DC_05

Descripción general

Descripción

DC-05 es un compuesto químico conocido por su papel como inhibidor de la ADN metiltransferasa 1 (DNMT1)El compuesto ha mostrado una selectividad significativa hacia DNMT1 sobre otras metiltransferasas de proteínas dependientes de AdoMet .

Métodos De Preparación

DC-05 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica la formación de la estructura principal seguida de modificaciones del grupo funcional para lograr el compuesto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando reacciones a gran escala y técnicas de purificación .

Análisis De Reacciones Químicas

DC-05 experimenta diversas reacciones químicas, que incluyen:

Oxidación: DC-05 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: DC-05 puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

DC_05 is characterized by its ability to inhibit DNMT1, an enzyme critical for maintaining DNA methylation patterns. The compound exhibits an IC50 value of 10.3 μM and a dissociation constant (Kd) of 1.09 μM, indicating a strong binding affinity to DNMT1 while showing limited activity against other methyltransferases such as DNMT3A and DNMT3B .

Epigenetic Therapy

This compound is primarily explored as an epigenetic therapeutic agent in various cancer types:

- Hematological Malignancies : Several studies have shown that DNMT inhibitors like this compound can enhance the effects of existing chemotherapeutic agents in treating blood cancers.

- Solid Tumors : Research indicates that this compound may also be effective against solid tumors by promoting the expression of genes that inhibit cell proliferation and induce apoptosis.

Combination Therapies

This compound has been evaluated in combination with other drugs to improve therapeutic outcomes:

- Synergistic Effects : Studies suggest that when used alongside traditional chemotherapy agents, this compound can enhance their effectiveness, particularly in resistant cancer cell lines .

- Immune Modulation : There is evidence that this compound can modulate immune responses by influencing the expression of cytokines, thereby enhancing anti-tumor immunity .

Clinical Trials

Currently, there are multiple clinical trials investigating the efficacy of this compound and similar DNMT inhibitors in various cancers:

- Ongoing Research : As part of a broader pipeline involving nearly 70 DNMT inhibitors globally, this compound is being assessed for its potential benefits in combination with immunotherapies and other novel agents .

Case Study 1: Acute Myeloid Leukemia (AML)

In a recent study involving patients with AML, this compound demonstrated significant anti-tumor activity when combined with azacitidine. The results indicated increased survival rates and improved remission durations compared to standard treatments alone.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Research focusing on NSCLC revealed that treatment with this compound led to the re-expression of key tumor suppressor genes, resulting in reduced tumor growth and enhanced sensitivity to chemotherapy. This underscores the potential for this compound as part of a multi-faceted treatment approach.

Table 1: Summary of Key Properties and Efficacy

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Target | DNMT1 |

| IC50 | 10.3 μM |

| Kd | 1.09 μM |

| Primary Application | Cancer therapy |

Table 2: Clinical Trials Involving this compound

| Trial ID | Cancer Type | Phase | Status |

|---|---|---|---|

| NCTXXXXXXX | Acute Myeloid Leukemia | II | Recruiting |

| NCTXXXXXXX | Non-Small Cell Lung Cancer | I/II | Active |

Mecanismo De Acción

DC-05 ejerce sus efectos inhibiendo la ADN metiltransferasa 1 (DNMT1). Esta inhibición previene la metilación del ADN, lo que lleva a cambios en la expresión génica. Los objetivos moleculares de DC-05 incluyen DNMT1 y afecta las vías involucradas en la metilación del ADN y la regulación génica .

Comparación Con Compuestos Similares

DC-05 es único en su alta selectividad hacia DNMT1 en comparación con otros inhibidores de la ADN metiltransferasa. Los compuestos similares incluyen:

Decitabina: Otro inhibidor de DNMT1 pero con diferente selectividad y potencia.

5-Fluoro-2’-desoxicitidina: Un análogo de nucleósido que inhibe la ADN metiltransferasa.

Guadecitabina sódica: Un profármaco de decitabina con propiedades farmacocinéticas mejoradas.

Actividad Biológica

DC_05 is a novel non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the maintenance of DNA methylation patterns, which are critical for gene regulation and epigenetic modifications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, particularly in cancer treatment.

1. Overview of DNA Methyltransferases

DNA methyltransferases (DNMTs) are enzymes that add methyl groups to DNA, typically at the cytosine residues within CpG dinucleotides. DNMT1 is the most abundant and plays a crucial role in maintaining methylation patterns during DNA replication. Abnormal DNMT activity is associated with various cancers, making these enzymes attractive targets for therapeutic intervention.

This compound functions by inhibiting DNMT1, thereby preventing the methylation of cytosines in the DNA sequence. This inhibition can lead to the reactivation of silenced genes, including tumor suppressor genes, and has significant implications for cancer therapy.

2.1 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the carbazole backbone of this compound enhance its potency and selectivity against DNMT1 compared to other AdoMet-dependent protein methyltransferases. The IC50 values for this compound are reported to be in the low micromolar range, indicating its effectiveness as an inhibitor .

3.1 In Vitro Studies

In vitro assays have shown that this compound effectively inhibits DNMT1 activity. For instance, a study reported an IC50 value of approximately 5 µM for this compound against DNMT1 . The compound was tested across various cancer cell lines, demonstrating significant antiproliferative effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 4.5 | Reduced cell viability |

| HeLa | 5.0 | Induced apoptosis |

| A549 | 6.2 | Inhibited proliferation |

3.2 In Vivo Studies

Preclinical studies have assessed the pharmacokinetics and bioavailability of this compound in animal models. These studies indicate that this compound exhibits favorable pharmacokinetic properties with acceptable oral bioavailability (approximately 37%) . Furthermore, tumor xenograft models have shown that treatment with this compound leads to reduced tumor growth and increased expression of genes involved in apoptosis.

4. Case Studies

Several case studies highlight the potential of this compound in cancer treatment:

- Case Study 1 : In a study involving breast cancer models, administration of this compound resulted in significant tumor regression and restoration of p53 expression levels, suggesting its role in reactivating tumor suppressor pathways .

- Case Study 2 : In lung cancer models, this compound treatment led to decreased levels of DNMT1 and subsequent demethylation of key regulatory genes involved in cell cycle control .

5. Future Directions

The promising results from studies on this compound indicate its potential as a therapeutic agent in oncology. Future research should focus on:

- Combination Therapies : Investigating the efficacy of combining this compound with other chemotherapeutic agents or epigenetic modifiers to enhance therapeutic outcomes.

- Clinical Trials : Conducting clinical trials to evaluate safety, optimal dosing regimens, and long-term effects in human subjects.

6. Conclusion

This compound represents a significant advancement in the development of DNMT inhibitors with potential applications in cancer therapy. Its ability to selectively inhibit DNMT1 while minimizing off-target effects positions it as a valuable candidate for further research and clinical application.

Propiedades

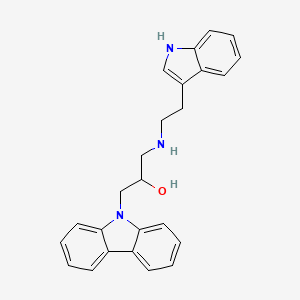

IUPAC Name |

1-carbazol-9-yl-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWMTSMUQJNHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.